molecular formula C10H10ClF3N4 B2433314 {1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride CAS No. 2380095-48-5

{1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride

Cat. No.: B2433314
CAS No.: 2380095-48-5
M. Wt: 278.66
InChI Key: TZSXBLQMYCBTQY-UHFFFAOYSA-N
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Description

{1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving a suitable aldehyde or ketone and an amine source.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Agents: The compound has demonstrated cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide, protecting crops from pests and diseases.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical drugs.

Mechanism of Action

The mechanism of action of {1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, as an antimicrobial agent, the compound can inhibit the synthesis of bacterial cell walls, leading to cell death. As an anticancer agent, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

    [1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.

    [1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methylamine: This compound is similar in structure but lacks the hydrochloride salt.

Uniqueness:

    Hydrochloride Salt: The presence of the hydrochloride salt enhances the solubility and stability of the compound, making it more suitable for various applications.

    Methanamine Group: The methanamine group provides additional reactivity, allowing for the formation of various derivatives through substitution reactions.

Properties

IUPAC Name

[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4.ClH/c11-10(12,13)8-3-1-2-4-9(8)17-6-7(5-14)15-16-17;/h1-4,6H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXBLQMYCBTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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